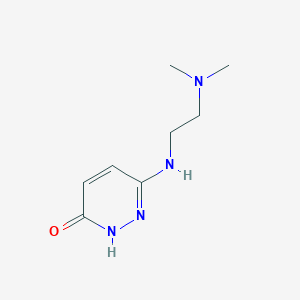
4-(chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2,4-dimethylbenzyl)-1H-1,2,3-triazole (CMDT) is a synthetic organic compound that has been studied extensively for its various applications in the scientific research field. CMDT is a member of the triazole family, and is composed of a five-membered ring with a nitrogen atom in the center. This compound has a wide range of potential uses in the scientific research field due to its unique properties, such as its stability and low toxicity.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Strategies Toward Syntheses of Triazolyl-Functionalized Salts : This study explores the synthesis of triazolyl-functionalized energetic salts, which are derivatives related to the given compound. These salts are prepared through reactions involving chloromethyl triazole compounds, showcasing their potential as precursors for energetic materials. The synthesized compounds exhibited good thermal stability and relatively high density, indicating their potential applications in materials science, particularly in the development of energetic materials for use in propellants and explosives (Wang et al., 2007).
π-Hole Tetrel Bonding Interactions : This research reports the synthesis and characterization of triazole derivatives, focusing on their π-hole tetrel bonding interactions. Such interactions are essential for understanding the molecular assembly and properties of these compounds. The study provides insights into how the nucleophilic/electrophilic nature of specific groups in triazole derivatives affects their interaction energies, which could be pivotal for designing new materials or catalysts (Ahmed et al., 2020).
Applications in Material Science
Energetic Salts and Their Thermal Stability : The synthesis of triazolyl-functionalized monocationic and diquaternary salts demonstrates their potential use in energetic materials. These materials' characterization, including their thermal stability and density, suggests applications in the fields of propellants and explosives. The work underlines the importance of triazole derivatives in developing materials with specific energetic properties (Wang et al., 2007).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(2,4-dimethylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-3-4-11(10(2)5-9)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRAZVOEXZOUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















